{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone
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Overview
Description
{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an isoxazole ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of 2-pyridine followed by trifluoromethylation. The isoxazole ring is then introduced through a cyclization reaction, and the phenyl group is attached via a Friedel-Crafts acylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone has shown potential in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Studied for its pharmacological effects, which may include anti-inflammatory and analgesic properties.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine
2-Bromo-5-(trifluoromethyl)pyridine
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
5,5'-Bis(trifluoromethyl)-2,2'-bipyridine
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Properties
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N2O2/c17-11-6-10(16(18,19)20)8-21-14(11)12-7-13(24-22-12)15(23)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXPOCXFPQYJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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